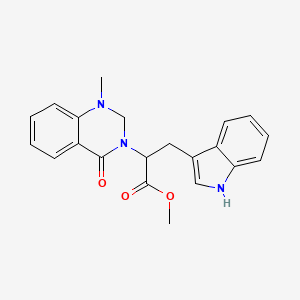
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole and quinazolinone intermediates, followed by their coupling through a condensation reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, the compound might be investigated for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole-quinazolinone derivatives, such as:
- 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoic acid
- Methyl 3-(1H-indol-3-yl)-2-(4-oxo-2H-quinazolin-3-yl)propanoate
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate is unique due to the presence of both indole and quinazolinone moieties, which can confer distinct biological and chemical properties. Its specific substitution pattern might also influence its reactivity and interactions with biological targets.
Properties
CAS No. |
84244-88-2 |
|---|---|
Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(1-methyl-4-oxo-2H-quinazolin-3-yl)propanoate |
InChI |
InChI=1S/C21H21N3O3/c1-23-13-24(20(25)16-8-4-6-10-18(16)23)19(21(26)27-2)11-14-12-22-17-9-5-3-7-15(14)17/h3-10,12,19,22H,11,13H2,1-2H3 |
InChI Key |
MLDUMFCJSHTWCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=O)C2=CC=CC=C21)C(CC3=CNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















